5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
Overview
Description
5-(4-Methoxyphenyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a methoxyphenyl group in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(4-hydroxyphenyl)-1,2,4-triazin-3(2H)-one.
Reduction: The triazine ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-(4-Hydroxyphenyl)-1,2,4-triazin-3(2H)-one
Reduction: Dihydro derivatives of this compound
Substitution: Various substituted triazine derivatives depending on the substituent introduced
Scientific Research Applications
5-(4-Methoxyphenyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-triazin-3(2H)-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-(4-Chlorophenyl)-1,2,4-triazin-3(2H)-one: Contains a chlorine atom instead of a methoxy group, leading to variations in its biological activity and chemical behavior.
Uniqueness
The presence of the methoxy group in 5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one enhances its solubility and reactivity compared to its analogs. This functional group also contributes to its potential as a neuroprotective agent, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2H-1,2,4-triazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-8-4-2-7(3-5-8)9-6-11-13-10(14)12-9/h2-6H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSZVEOHVUREFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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